molecular formula C29H30N4O3 B2452923 7-(3-metil-4-(m-tolilo)piperazina-1-carbonil)-3-feniletilquinazolina-2,4(1H,3H)-diona CAS No. 892282-91-6

7-(3-metil-4-(m-tolilo)piperazina-1-carbonil)-3-feniletilquinazolina-2,4(1H,3H)-diona

Número de catálogo: B2452923
Número CAS: 892282-91-6
Peso molecular: 482.584
Clave InChI: YYBYWUJNPWQTSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound seems to belong to a class of compounds known as quinazoline derivatives . These compounds have been studied for their potential anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using single crystal development .


Chemical Reactions Analysis

These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various spectroscopic techniques .

Aplicaciones Científicas De Investigación

    Actividad Anti-Tubercular

    Investigación de Inhibidores de Kinasa

Mecanismo De Acción

The exact mechanism of action of these compounds is not mentioned in the available literature .

Safety and Hazards

Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

Direcciones Futuras

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 3-phenethyl-2,4(1H,3H)-quinazolinedione with 3-methyl-4-(m-tolyl)piperazine-1-carboxylic acid followed by cyclization and subsequent reduction.", "Starting Materials": [ "3-phenethyl-2,4(1H,3H)-quinazolinedione", "3-methyl-4-(m-tolyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "sodium borohydride (NaBH4)", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Activation of 3-methyl-4-(m-tolyl)piperazine-1-carboxylic acid with DCC and DMAP in DCM to form the corresponding active ester.", "Step 2: Addition of the active ester to 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of TEA in DCM to form the intermediate product.", "Step 3: Cyclization of the intermediate product by heating in DCM to form the cyclized product.", "Step 4: Reduction of the cyclized product with NaBH4 in acetic acid and ethanol to form the final product." ] }

Número CAS

892282-91-6

Fórmula molecular

C29H30N4O3

Peso molecular

482.584

Nombre IUPAC

7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H30N4O3/c1-20-7-6-10-24(17-20)32-16-15-31(19-21(32)2)27(34)23-11-12-25-26(18-23)30-29(36)33(28(25)35)14-13-22-8-4-3-5-9-22/h3-12,17-18,21H,13-16,19H2,1-2H3,(H,30,36)

Clave InChI

YYBYWUJNPWQTSZ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.